An In-depth Technical Guide to the Chemical Properties of N-(3-acetylphenyl)formamide
An In-depth Technical Guide to the Chemical Properties of N-(3-acetylphenyl)formamide
Abstract
N-(3-acetylphenyl)formamide is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a formamide and a ketone moiety on a phenyl ring, positions it as a versatile intermediate for the synthesis of complex heterocyclic systems and pharmacologically active molecules. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis, spectroscopic profile, reactivity, and applications, with a focus on its role in drug development. The methodologies and data presented herein are synthesized from established literature and supplier technical data to provide researchers with a reliable and practical resource.
Chemical Identity and Physicochemical Properties
Understanding the fundamental identity and physical characteristics of a compound is the cornerstone of its effective application in research and development. N-(3-acetylphenyl)formamide is systematically identified by its structure and associated nomenclature.
The molecule consists of a central benzene ring substituted at the 1-position with a formamide group (-NHCHO) and at the 3-position with an acetyl group (-COCH₃). This meta-substitution pattern dictates the electronic and steric environment of the molecule, influencing its reactivity and physical properties.
Nomenclature and Identifiers
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IUPAC Name: N-(3-acetylphenyl)formamide
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Synonyms: 3'-Acetylformanilide, 1-(3-Formylaminophenyl)ethanone[1]
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CAS Number: 72801-78-6[1]
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Molecular Formula: C₉H₉NO₂[1]
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Molecular Weight: 163.17 g/mol [1]
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SMILES: CC(=O)c1cccc(NC=O)c1[1]
Physicochemical Data
The physical properties of N-(3-acetylphenyl)formamide are summarized in the table below. These characteristics are critical for determining appropriate solvents for reactions and purification, as well as for handling and storage.
| Property | Value | Source(s) |
| Physical State | Solid | [2] |
| Melting Point | 92-94 °C (from toluene) | [3] |
| 100-102 °C | [2] | |
| Boiling Point | 368.7 ± 25.0 °C (Predicted) | [3] |
| Density | 1.184 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in Dichloromethane, Dimethylformamide, Ethyl Acetate, Methanol | [3] |
| pKa | 14.60 ± 0.70 (Predicted) | [3] |
Note: Discrepancies in melting point values may arise from different purification methods or polymorphic forms.
Synthesis and Mechanistic Considerations
The primary route for synthesizing N-(3-acetylphenyl)formamide involves the N-formylation of its corresponding aniline precursor, 3'-aminoacetophenone. A common and efficient laboratory-scale method utilizes a mixed anhydride of formic acid and acetic acid.
Synthesis Pathway Overview
The synthesis is a two-step process conceptually:
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Preparation of the Starting Material: 3'-Aminoacetophenone is typically prepared via the reduction of 3'-nitroacetophenone. This reduction can be achieved through various methods, including catalytic hydrogenation with Raney Nickel[4] or using reducing agents like iron powder in acidic medium[5]. The choice of method depends on scale, available equipment, and environmental considerations; catalytic hydrogenation is often preferred for its cleaner reaction profile and higher yields.[4][5]
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N-Formylation: The amino group of 3'-aminoacetophenone is acylated using a formylating agent. The in-situ generation of a mixed formic-acetic anhydride is a potent and well-documented method for this transformation.[2]
Causality of Reagent Choice: Direct formylation with formic acid is often slow and requires high temperatures. Acetic anhydride is used to activate the formic acid by forming a more electrophilic mixed anhydride. This intermediate readily reacts with the nucleophilic amino group of 3'-aminoacetophenone under mild conditions. Diisopropylethylamine (DIPEA), a non-nucleophilic base, is employed to scavenge the acidic byproducts without competing in the acylation reaction.[2]
Experimental Protocol: Synthesis of N-(3-acetylphenyl)formamide
This protocol is adapted from established procedures.[2]
Step 1: Preparation of Mixed Formic-Acetic Anhydride
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Cool 25 mL of acetic anhydride in an ice bath to 0 °C.
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Slowly add 12.5 mL of formic acid to the cooled acetic anhydride with stirring.
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Remove the mixture from the ice bath and heat it to 50 °C for 15 minutes. This step drives the formation of the mixed anhydride.
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Cool the resulting solution back down to 0 °C.
Step 2: N-Formylation of 3'-Aminoacetophenone
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In a separate flask, dissolve 13.52 g of 3'-aminoacetophenone and 14.21 g of diisopropylethylamine (DIPEA) in 800 mL of dichloromethane.
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To this solution, add the freshly prepared, cooled mixed formic-acetic anhydride from Step 1.
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Allow the reaction to proceed, monitoring its completion using Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and perform a standard aqueous workup.
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Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene) to yield N-(3-acetylphenyl)formamide as a solid.[2][3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(3-acetylphenyl)formamide.
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of synthesized N-(3-acetylphenyl)formamide. The key functional groups—a secondary amide, a ketone, and a meta-substituted aromatic ring—give rise to a distinct and predictable spectral signature.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.[6][7]
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N-H Stretch: A moderate to sharp absorption band is expected in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in a secondary amide.
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C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks from the methyl group will appear just below 3000 cm⁻¹.
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C=O Stretch (Amide I): A strong, sharp absorption band is expected around 1670-1700 cm⁻¹. This is the amide I band.
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C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1680-1690 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). The amide and ketone C=O stretches may overlap.
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N-H Bend (Amide II): A band will be present around 1510-1550 cm⁻¹, corresponding to the N-H bending vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[8][9]
¹H NMR Spectrum (Predicted):
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δ ~2.6 ppm (singlet, 3H): The three protons of the acetyl methyl group (-COCH₃).
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δ ~7.5-8.2 ppm (multiplet, 4H): The four protons on the meta-substituted aromatic ring. The exact shifts and splitting patterns will be complex due to meta-coupling.
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δ ~8.3 ppm (singlet, 1H): The formyl proton (-CHO).
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δ ~8.5-9.0 ppm (broad singlet, 1H): The amide proton (-NH-). The chemical shift can be variable and the peak may be broad due to quadrupole broadening and chemical exchange.
¹³C NMR Spectrum (Predicted):
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δ ~26 ppm: The methyl carbon of the acetyl group.
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δ ~120-140 ppm: Four signals corresponding to the aromatic carbons.
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δ ~160-165 ppm: The formyl carbonyl carbon.
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δ ~198 ppm: The ketone carbonyl carbon.
Mass Spectrometry (MS)
In mass spectrometry, N-(3-acetylphenyl)formamide is expected to show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular weight.
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Expected [M+H]⁺: m/z = 164.07
Chemical Reactivity and Stability
The reactivity of N-(3-acetylphenyl)formamide is governed by its three primary components: the formamide group, the acetyl group, and the aromatic ring.
Caption: Key reactive sites on the N-(3-acetylphenyl)formamide molecule.
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Formamide Group: This group is susceptible to hydrolysis under both acidic and basic conditions to yield 3'-aminoacetophenone and formic acid. This reaction can be a consideration for deprotection strategies in multi-step syntheses. The formamide moiety itself is relatively stable under neutral conditions.[10]
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Acetyl (Ketone) Group: The ketone carbonyl is a site for nucleophilic attack. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride.[11] It can also participate in reactions such as aldol condensations or the formation of imines/enamines.
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Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution. The formamido group is an ortho-, para-director, while the acetyl group is a meta-director. Since they are in a meta relationship to each other, their directing effects are complex, but substitution is likely to be sterically and electronically directed to the positions ortho and para to the activating formamido group.
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Stability and Storage: The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container. It is generally stable under standard laboratory conditions but should be kept away from strong acids, bases, and oxidizing agents.[12][13]
Applications in Drug Development and Organic Synthesis
The primary value of N-(3-acetylphenyl)formamide lies in its role as a key intermediate in the synthesis of pharmaceuticals. Its structure is a precursor to more complex heterocyclic systems.
A notable application is in the synthesis of the non-benzodiazepine hypnotic agent, Zaleplon .[5] In the synthesis of Zaleplon, N-(3-acetylphenyl)formamide serves as a foundational building block that is further elaborated to construct the final pyrazolopyrimidine core of the drug.
Caption: Conceptual pathway illustrating the use of N-(3-acetylphenyl)formamide.
Beyond this specific example, its bifunctional nature allows it to be used in the generation of chemical libraries for drug discovery, where the formamide and ketone handles can be independently or concertedly modified to produce a diverse range of molecular scaffolds.
Safety and Handling
While a specific, comprehensive safety data sheet for N-(3-acetylphenyl)formamide is not universally available, prudent laboratory practices should be followed based on the known hazards of related compounds like formamide and other anilides.[14][15]
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Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Potential Hazards: Formamides as a class can have reproductive toxicity.[15] Anilides can be skin and eye irritants. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
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First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Conclusion
N-(3-acetylphenyl)formamide is a valuable and versatile chemical intermediate with well-defined properties. Its straightforward synthesis from readily available precursors, combined with the dual reactivity of its formamide and acetyl functional groups, makes it an important building block in modern organic synthesis. Its established role in the manufacturing of pharmaceuticals like Zaleplon underscores its significance for researchers, scientists, and professionals in the field of drug development. A thorough understanding of its chemical properties, reactivity, and handling is essential for its safe and effective utilization in the laboratory and beyond.
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